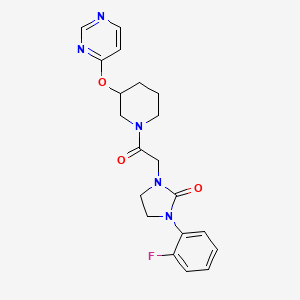
1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one, often referred to by its chemical structure and CAS number (1115372-11-6), is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈F N₃O₂, with a molecular weight of approximately 335.36 g/mol. Its structure includes a fluorophenyl group, an imidazolidinone core, and a pyrimidine moiety linked via a piperidine ring, which contributes to its pharmacological properties.
Biological Activity Overview
Research has indicated that the compound exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. Below are some key findings regarding its biological effects:
Anticonvulsant Activity
A study synthesized several derivatives similar to the target compound, demonstrating significant anticonvulsant properties. The mechanism was suggested to involve modulation of benzodiazepine receptors, indicating potential for treating seizure disorders .
Antitumor Activity
Preliminary investigations into the antitumor activity of related compounds have shown promising results in inhibiting cancer cell proliferation. The imidazolidinone structure is known for its ability to interact with DNA and disrupt cancer cell cycles .
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects against oxidative stress in neuronal cells. In vitro studies indicated that it could reduce cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases .
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Anticonvulsant | Significant activity | |
| Antitumor | Inhibition of cell proliferation | |
| Neuroprotective | Reduction in oxidative stress-induced cell death |
Case Studies
- Anticonvulsant Study : A series of 2-substituted oxadiazoles were synthesized and tested for anticonvulsant activity. The results showed that compounds with structural similarities to the target compound exhibited significant efficacy in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models of epilepsy .
- Antitumor Investigation : In a study focusing on imidazolidinone derivatives, compounds were tested against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .
- Neuroprotection : Research involving neuroprotective compounds highlighted that those with similar structures could effectively mitigate neuronal damage under stress conditions. The target compound's ability to modulate oxidative stress responses was particularly noted as a promising therapeutic avenue for conditions like Alzheimer's disease .
属性
IUPAC Name |
1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c21-16-5-1-2-6-17(16)26-11-10-25(20(26)28)13-19(27)24-9-3-4-15(12-24)29-18-7-8-22-14-23-18/h1-2,5-8,14-15H,3-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCNQVFVEHJUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3F)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














